3-[(Naphthalen-2-yloxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Naphthalen-2-yloxy)methyl]benzoic acid is a chemical compound with the molecular formula C18H14O3. It is characterized by a naphthalene ring attached to a benzoic acid moiety via an oxygen atom. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-naphthol and 3-(chloromethyl)benzoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form various derivatives.
Reduction: Reduction reactions can be performed on the naphthalene ring to produce different structural isomers.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives such as this compound anhydride.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Nitro or bromo derivatives of the compound.
Scientific Research Applications
3-[(Naphthalen-2-yloxy)methyl]benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves binding to active sites or altering biochemical pathways.
Comparison with Similar Compounds
2-(Naphthalen-2-yloxy)acetic acid
3-(Naphthalen-2-yloxy)propyl acrylate
1,3-Bis(naphthalen-1-yloxy)propan-2-ol
Uniqueness: 3-[(Naphthalen-2-yloxy)methyl]benzoic acid is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.
Biological Activity
3-[(Naphthalen-2-yloxy)methyl]benzoic acid, a compound with significant interest in medicinal chemistry, exhibits diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and the results of various research studies, including case studies and data tables summarizing key findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a naphthalene moiety linked to a benzoic acid via a methylene bridge. This unique structure contributes to its biological activity and interaction with various biological targets.
1. Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, a related compound, KHG26792, demonstrated protective effects against hypoxia-induced toxicity in microglial cells by reducing the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) production .
2. Antimicrobial Properties
Research has shown that naphthalene derivatives possess antimicrobial activities. The presence of the naphthalene ring enhances the compound's ability to interact with microbial membranes, potentially disrupting their integrity and leading to cell death. A study highlighted the effectiveness of naphthalene derivatives against various bacterial strains, suggesting that this compound could exhibit similar properties .
3. Anticancer Potential
The potential anticancer activity of this compound is linked to its ability to inhibit specific signaling pathways involved in tumor growth. Compounds containing naphthalene moieties have been reported to inhibit the hypoxia-inducible factor (HIF), which plays a crucial role in cancer progression by promoting angiogenesis and metabolic adaptation .
The mechanism of action for this compound involves its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Case Studies
Several case studies have investigated the biological activity of naphthalene derivatives:
- Study on Anti-inflammatory Activity :
- Antimicrobial Activity Assessment :
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.
Properties
IUPAC Name |
3-(naphthalen-2-yloxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUARZXMXUBPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.